molecular formula C11H18Cl2N2 B1462971 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride CAS No. 1235439-21-0

2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride

Cat. No.: B1462971
CAS No.: 1235439-21-0
M. Wt: 249.18 g/mol
InChI Key: JSYOYZXCLBUSLX-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 . It is a derivative of 2-(pyrrolidin-1-yl)aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methyl group and a pyrrolidine ring attached to the benzene ring via an amine group . The compound has a molecular weight of 249.18 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 249.18 . More specific properties such as melting point, boiling point, density, and refractive index are not provided in the available sources.

Scientific Research Applications

Pharmaceutical Solvent and Bioactive Molecule Synthesis

N-Methyl-2-pyrrolidone (NMP), a related compound, highlights the utility of pyrrolidine-based chemicals as strong solubilizing agents in pharmaceutical sciences. Its physicochemical properties, solubilization efficacy, and comparative toxicity with other solvents underscore its acceptance in pharmaceutical applications (Jouyban, Fakhree, & Shayanfar, 2010). Similarly, 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride may share comparable properties due to its pyrrolidine moiety, suggesting potential as a solvent or intermediate in drug formulation processes.

Biological Activity and Drug Design

The pyrrolidine ring, a common feature in medicinal chemistry, facilitates the exploration of pharmacophore space due to its sp3-hybridization and contribution to stereochemistry. Pyrrolidine-based compounds have been extensively studied for their selectivity and biological activity across various therapeutic areas (Li Petri et al., 2021). This underscores the relevance of this compound in the synthesis of bioactive molecules targeting specific diseases.

Anion Binding and Sensing

N-Confused calix[4]pyrroles (NCCPs) demonstrate the pyrrolidine derivatives' capacity for anion binding, differing from regular calix[4]pyrroles in their anion-binding properties. This unique binding mode, involving NH hydrogen bonds and CH–anion contacts, offers different affinity and selectivity, potentially applicable in anion sensing technologies (Anzenbacher, Nishiyabu, & Palacios, 2006). The structural flexibility and binding capabilities of this compound could similarly be harnessed in designing novel sensors or probes.

Chemosensing Applications

Pyridine derivatives, akin to pyrrolidine-based compounds, have demonstrated significant importance in chemosensing, being able to detect various ions and species with high selectivity. This suggests that this compound could be explored for similar applications, benefiting from the pyrrolidine ring's inherent properties for sensing applications (Abu-Taweel et al., 2022).

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)aniline dihydrochloride is not specified in the available sources. It’s worth noting that the biological activity of a compound can be influenced by the spatial orientation of its substituents and different stereoisomers can lead to different biological profiles .

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13;;/h4-5,8H,2-3,6-7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYOYZXCLBUSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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